- A Traceless Directing Group for C-H BorylationAngewandte Chemie, 2013, 52(49), 12915-12919,
Cas no 945256-29-1 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/945256-29-1x500.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 7-Azaindole-3-boronic Acid Pinacol Ester
- 1H-Pyrrolo[2,3-b]pyridine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1H-PYRROLO[2,3-B]PYRIDINE,3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)
- 1H-Pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)-7-azaindole
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester
- 7-Azaindole-3-boronicAcidPinacolEster
- FCH2719285
- MB09971
- OR361596
- SY027749
- AX8170005
- EN300-
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (ACI)
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- MDL: MFCD11616359
- インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-9(10)6-5-7-15-11/h5-8H,1-4H3,(H,15,16)
- InChIKey: UDWFQODVYQOMET-UHFFFAOYSA-N
- SMILES: N1C2NC=C(C=2C=CC=1)B1OC(C)(C)C(C)(C)O1
計算された属性
- 精确分子量: 244.13800
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 47.1
- Surface Charge: 0
- XLogP3: 何もない
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 47.14000
- LogP: 1.86210
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Security Information
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451198-1 g |
(1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester; . |
945256-29-1 | 1g |
€594.40 | 2023-07-18 | ||
eNovation Chemicals LLC | Y1006396-500MG |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
945256-29-1 | 97% | 500mg |
$150 | 2024-07-21 | |
Chemenu | CM134708-250mg |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 95%+ | 250mg |
$125 | 2024-07-19 | |
Chemenu | CM134708-1g |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 95%+ | 1g |
$*** | 2023-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A79960-1g |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine... |
945256-29-1 | 95% | 1g |
¥5229.0 | 2023-09-08 | |
Ambeed | A332512-250mg |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 96% | 250mg |
$57.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-250mg |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 96% | 250mg |
¥415.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-5g |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 96% | 5g |
¥4441.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-100mg |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 96% | 100mg |
¥208.0 | 2024-04-17 | |
Ambeed | A332512-100mg |
7-Azaindole-3-boronic Acid Pinacol Ester |
945256-29-1 | 96% | 100mg |
$29.0 | 2024-04-15 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 合成方法
Synthetic Circuit 1
1.2 Reagents: Oxygen ; rt
Synthetic Circuit 2
1.2 Solvents: Tetrahydrofuran ; 4 h, 80 °C
1.3 Solvents: Diethyl ether , Water
- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and MechanismJournal of the American Chemical Society, 2014, 136(11), 4287-4299,
Synthetic Circuit 3
- Improved process for preparing boryl 7-azaindole compounds, World Intellectual Property Organization, , ,
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Raw materials
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Preparation Products
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 関連文献
-
Gerard Riesco-Llach,Marta Planas,Lidia Feliu,John A. Joule RSC Adv. 2023 13 1162
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview
The compound with CAS No 945256-29-1, known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and electronic devices.
The molecular structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core substituted with a tetramethyl dioxaborolane moiety. The pyrrolopyridine system is a fused bicyclic structure that combines the properties of both pyrrole and pyridine rings. This combination imparts the molecule with unique electronic properties and makes it an attractive candidate for various applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials for optoelectronic devices. The tetramethyl dioxaborolane substituent plays a crucial role in modulating the electronic properties of the molecule. Research has shown that this substituent can significantly influence the absorption and emission characteristics of the compound when incorporated into thin films or other material systems.
In terms of synthesis methods for 3-(4,4,5,5-Tetramethyl-1,3,dioxaborolan-2-yl)-1H-pyrrolo[2,b]pyridine, chemists have employed various strategies to optimize yield and purity. One common approach involves a two-step synthesis process: first synthesizing the pyrrolopyridine core through cyclization reactions and then introducing the dioxaborolane substituent via nucleophilic substitution or coupling reactions.
The application of this compound extends beyond materials science into other areas such as catalysis and drug delivery systems. Its unique electronic properties make it a promising candidate for use as a catalyst in organic reactions or as a component in drug delivery systems where controlled release is desired.
From an environmental standpoint, 3-(4,Tetramethyl,dioxaborolan,yli) - 1H - pyrrolo [ 2 , 3 - b ] pyridine has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under certain conditions it can undergo biodegradation without posing significant risks to the environment.
In conclusion, 3-(4,Tetramethyl,dioxaborolan,yli) - 1H - pyrrolo [ 2 , 3 - b ] pyridine (CAS No 945256 - 29 - 1) represents a cutting-edge material with diverse applications across multiple scientific disciplines. Its unique structure and tunable properties continue to make it an area of active research interest.
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